molecular formula C16H13NO4S B4588027 (5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4588027
M. Wt: 315.3 g/mol
InChI Key: QWIDKSQZFWZIAY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is 315.05652907 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Potential and Synthetic Development

The core structure of 1,3-thiazolidin-4-one and its derivatives, including 3-(4-ethoxyphenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, has been identified for its extensive biological potential. The synthesis of these compounds has evolved significantly, incorporating green chemistry methodologies to enhance their stability and pharmacological importance. These derivatives have found applications in various medicinal chemistry areas, demonstrating potential activities against different diseases. The synthesis approaches have been adapted over time to include environmentally friendly practices, reflecting a growing awareness of sustainable chemistry practices (Santos, Silva, & Jones, 2018).

Pharmacological Importance

The pharmacological importance of thiazolidin-4-one derivatives is well-documented, with these compounds being integral to several commercial pharmaceuticals. Their versatility in drug design and potential for addressing a range of ailments make them a valuable asset in drug discovery and development processes. The focus on green synthesis reflects an effort to align pharmaceutical development with environmental sustainability goals (Santos, Silva, & Jones, 2018).

Structural and Biological Properties

Studies on the structural and biological properties of thiazolidin-4-one derivatives emphasize their role in medicinal chemistry, particularly due to their anticancer, antimicrobial, and antidiabetic properties. These findings underscore the importance of ongoing research into the structural modification of these compounds to enhance their biological efficacy and reduce potential side effects. The exploration of novel synthetic methodologies, including those that prioritize environmental sustainability, is crucial for advancing the pharmaceutical applications of these derivatives (Mech, Kurowska, & Trotsko, 2021).

Green Synthesis and Biological Evaluation

The movement towards green chemistry in the synthesis of thiazolidin-4-one derivatives is aimed at reducing the environmental impact of pharmaceutical production. This approach not only seeks to improve the efficiency and selectivity of these compounds but also to explore their extensive biological activities, ranging from antibacterial and antifungal to anticancer and antidiabetic effects. The emphasis on green synthesis methodologies highlights the potential for these compounds to be developed into effective and environmentally friendly pharmaceutical agents (Rosy, Jas, & S, 2019).

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-2-20-12-7-5-11(6-8-12)17-15(18)14(22-16(17)19)10-13-4-3-9-21-13/h3-10H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIDKSQZFWZIAY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.